molecular formula C25H20F3NO2S B1666138 3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid

3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid

Cat. No.: B1666138
M. Wt: 455.5 g/mol
InChI Key: SKYYWSWIUKISCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AUY954 is a selective modulator of the sphingosine-1-phosphate receptor subtype 1. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of immunology and neurology. It is known for its ability to modulate immune responses and has been studied extensively for its role in preventing allograft rejection and treating autoimmune diseases .

Scientific Research Applications

AUY954 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study sphingosine-1-phosphate receptor signaling pathways.

    Biology: Investigated for its role in modulating immune cell trafficking and function.

    Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and for preventing organ transplant rejection.

    Industry: Utilized in the development of novel immunomodulatory drugs

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s also classified as Eye Irrit. 2 and Skin Irrit. 2, suggesting it may cause eye and skin irritation . Additionally, it may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: AUY954 is synthesized through a series of chemical reactions involving the introduction of functional groups to a biphenyl core structure. The synthetic route typically involves the following steps:

  • Formation of the biphenyl core.
  • Introduction of a trifluoromethyl group.
  • Attachment of a benzo[b]thiophene moiety.
  • Addition of an aminocarboxylate group.

Industrial Production Methods: The industrial production of AUY954 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: AUY954 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the biphenyl core may lead to the formation of quinones, while reduction may yield biphenyl alcohols .

Mechanism of Action

AUY954 exerts its effects by selectively binding to the sphingosine-1-phosphate receptor subtype 1. This binding leads to the modulation of immune cell trafficking, resulting in a reduction of circulating lymphocytes. The compound acts as a functional antagonist, preventing the receptor from activating downstream signaling pathways that promote inflammation and immune responses .

Comparison with Similar Compounds

    FTY720 (Fingolimod): A non-selective modulator of sphingosine-1-phosphate receptors.

    Ozanimod: A selective modulator of sphingosine-1-phosphate receptor subtypes 1 and 5.

Comparison:

Properties

IUPAC Name

3-[[2-[4-phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO2S/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31/h1-9,12-14,29H,10-11,15H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYYWSWIUKISCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=C(S3)C=CC(=C4)CNCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid
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3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid
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3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid
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3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid
Reactant of Route 5
3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid
Reactant of Route 6
3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid

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